molecular formula C3H4F4O B8378592 Tetrafluoropropanol CAS No. 28106-65-2

Tetrafluoropropanol

Cat. No. B8378592
CAS RN: 28106-65-2
M. Wt: 132.06 g/mol
InChI Key: CSUFEOXMCRPQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05569776

Procedure details

138.2 g of potassium carbonate, 21.2 g of sodium carbonate, 198 g of tetrafluoropropanol and 124 g of 4-fluorobenzaldehyde are introduced at room temperature under argon protective gas and heated for 20 hours at 140° C. The boiling point of the reaction mixture is initially 125° C. As the reaction progresses, the internal temperature rises to 140° C. After 20 hours, the mixture is cooled to 25° C and filtered. This gives 229.6 g of filtrate containing 72% of 4-(2,2,3,3-tetrafluoropropoxy)benzaldehyde. The filter cake is washed 3 times using in each case 100 ml of toluene. Filtrate and toluene used for washing are collected separately. After 63.9 g of 2,2,3,3-tetrafluoropropanol have been distilled off from the filtrate, the distillation residue is combined with the toluene used for washing. After the toluene has been distilled off under atmospheric pressure, the residue is fractionated in vacuo at 3 mbar and a bottom temperature of up to 135° C. and a head temperature of 109° C. to 110° C. As the main fraction, 188.7 g of 4-(2,2,3,3-tetrafluoropropoxy)benzaldehyde with a purity (GC) of 98% to 99% are obtained.
Quantity
138.2 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
198 g
Type
reactant
Reaction Step One
Quantity
124 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-:2].[K+].[K+].C(=O)([O-])[O-].[Na+].[Na+].[F:13][C:14]([F:20])([CH3:19])[C:15]([F:18])([F:17])O.F[C:22]1[CH:29]=[CH:28][C:25]([CH:26]=[O:27])=[CH:24][CH:23]=1>>[F:13][C:14]([F:20])([CH:15]([F:18])[F:17])[CH2:19][O:2][C:22]1[CH:29]=[CH:28][C:25]([CH:26]=[O:27])=[CH:24][CH:23]=1 |f:0.1.2,3.4.5|

Inputs

Step One
Name
Quantity
138.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
21.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
198 g
Type
reactant
Smiles
FC(C(O)(F)F)(C)F
Name
Quantity
124 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is initially 125° C
CUSTOM
Type
CUSTOM
Details
As the reaction progresses
CUSTOM
Type
CUSTOM
Details
rises to 140° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to 25° C
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
This gives 229.6 g of filtrate containing 72% of 4-(2,2,3,3-tetrafluoropropoxy)benzaldehyde
WASH
Type
WASH
Details
The filter cake is washed 3 times
WASH
Type
WASH
Details
for washing
CUSTOM
Type
CUSTOM
Details
are collected separately
DISTILLATION
Type
DISTILLATION
Details
After 63.9 g of 2,2,3,3-tetrafluoropropanol have been distilled off from the filtrate
WASH
Type
WASH
Details
for washing
DISTILLATION
Type
DISTILLATION
Details
After the toluene has been distilled off under atmospheric pressure
CUSTOM
Type
CUSTOM
Details
up to 135° C.
CUSTOM
Type
CUSTOM
Details
a head temperature of 109° C. to 110° C

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC(COC1=CC=C(C=O)C=C1)(C(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 188.7 g
YIELD: PERCENTYIELD 79.9%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.